rac 8,14-Dihydroxy Efavirenz-d4

描述

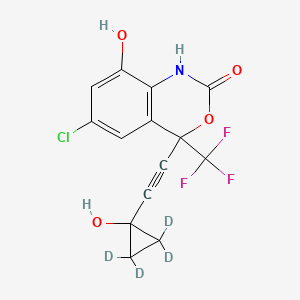

rac 8,14-Dihydroxy Efavirenz-d4: is a deuterium-labeled analog of Efavirenz, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV infections. It is primarily used as an internal standard in analytical and pharmacokinetic research to improve the accuracy of mass spectrometry and liquid chromatography .

准备方法

The synthesis of rac 8,14-Dihydroxy Efavirenz-d4 involves multiple steps, starting from the parent compound Efavirenz. The deuterium atoms are introduced through specific chemical reactions that replace hydrogen atoms with deuterium. The synthetic route typically involves the use of deuterated reagents and catalysts under controlled conditions to ensure the incorporation of deuterium at the desired positions . Industrial production methods are similar but scaled up to meet the demand for research and analytical purposes.

化学反应分析

Oxidation and Reduction Reactions

rac 8,14-Dihydroxy Efavirenz-d4 undergoes phase I metabolic reactions, including oxidation and reduction, though its deuterium labeling significantly modulates reaction kinetics compared to non-deuterated forms. Key findings include:

Table 1: Comparison of Metabolic Stability

Enzymatic Interactions

The compound interacts with cytochrome P450 enzymes (notably CYP46A1) and UDP-glucuronosyltransferases (UGTs):

- CYP46A1 Activation : Acts as a weaker allosteric activator than Efavirenz, with hydroxylation at positions 8 and 14 directing binding to the L-glutamate site .

- UGT-Mediated Glucuronidation : Undergoes conjugation via UGT2B7, forming water-soluble glucuronides for renal excretion .

Key Mechanistic Insights:

- The 8,14-dihydroxy configuration enhances hydrogen bonding with CYP46A1 residues (e.g., Tyr427), while deuterium labeling stabilizes the compound against rapid enzymatic degradation .

- Racemic nature allows simultaneous study of both enantiomers’ metabolic fates .

Synthetic and Biocatalytic Pathways

While this compound is primarily a metabolite, its synthesis involves:

- Deuteration : Incorporation of deuterium via cyclopropane-ring modification using deuterated reagents .

- Hydroxylation : Enzymatic (CYP450) or chemical hydroxylation of Efavirenz precursors .

Table 2: Synthetic Parameters

Stability and Degradation

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C₁₄H₅D₄ClF₃NO₄

- Molecular Weight : 351.7 g/mol

- CAS Number : 1189859-26-4

- Appearance : White to off-white solid

- Melting Point : 182-184°C

- Solubility : Slightly soluble in acetonitrile and methanol

Pharmacokinetic Studies

Rac 8,14-Dihydroxy Efavirenz-d4 serves as a stable isotope-labeled compound that can be utilized in pharmacokinetic studies. The deuterium labeling allows for precise tracking of the compound's metabolic pathways and interactions within biological systems. This is particularly useful in:

- Quantitative Analysis : The compound can be used as an internal standard in mass spectrometry to quantify drug levels in biological samples.

- Metabolic Profiling : Understanding how Efavirenz is metabolized can lead to insights into its efficacy and safety profiles.

Investigating Drug Metabolism

The compound is instrumental in studying the metabolism of Efavirenz, especially regarding its dihydroxymetabolites. Research has shown that this compound can activate CYP46A1, an enzyme involved in cholesterol metabolism in the brain, which may have implications for treating neurodegenerative diseases like Alzheimer's disease .

Case Study Example:

In one study involving 5XFAD mice (a model for Alzheimer's), this compound was tested for its effects on brain cholesterol levels and cognitive function. Results indicated that while the compound activated CYP46A1 and increased acetylcholine levels, it did not significantly improve cognitive performance compared to untreated controls .

Toxicological Assessments

The use of this compound extends to toxicological studies where understanding the safety profile of Efavirenz is critical. The deuterated form allows researchers to differentiate between the parent drug and its metabolites, providing clearer insights into potential toxic effects.

This compound has been shown to have various biological activities due to its structural similarity to Efavirenz. It plays a role in:

- Inhibition of HIV Reverse Transcriptase : Like its parent compound, it may contribute to antiviral activity.

- Activation of Enzymes : As mentioned earlier, it activates CYP46A1, indicating potential benefits beyond HIV treatment.

作用机制

The mechanism of action of rac 8,14-Dihydroxy Efavirenz-d4 is similar to that of Efavirenz. It inhibits the activity of viral RNA-directed DNA polymerase (reverse transcriptase), preventing the replication of HIV. The compound acts by binding to the reverse transcriptase enzyme, causing a conformational change that inhibits its activity . This prevents the conversion of viral RNA into DNA, thereby blocking the replication of the virus.

相似化合物的比较

rac 8,14-Dihydroxy Efavirenz-d4 is unique due to its deuterium labeling, which enhances its stability and accuracy in analytical applications. Similar compounds include:

Efavirenz: The parent compound, used as an antiretroviral drug.

8-Hydroxy Efavirenz: A metabolite of Efavirenz.

14-Hydroxy Efavirenz: Another metabolite of Efavirenz.

These compounds share similar structures and mechanisms of action but differ in their specific applications and properties.

生物活性

Rac 8,14-Dihydroxy Efavirenz-d4 is a deuterium-labeled derivative of Efavirenz, a well-known non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV. The unique isotopic labeling enhances its utility in pharmacokinetic studies and metabolic research. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological properties, and implications for HIV treatment.

- Molecular Formula : C14H5D4ClF3NO4

- Molecular Weight : 351.70 g/mol

- CAS Number : 1189859-26-4

- Purity : >95% (HPLC)

This compound functions primarily as an inhibitor of the HIV reverse transcriptase enzyme. By binding to the active site of this enzyme, it prevents the conversion of viral RNA into DNA, a critical step in the viral replication process. The compound exhibits a potent inhibitory effect with a Ki value of approximately 2.93 nM and an IC95 of 1.5 nM against HIV-1 replicative spread in cell culture .

Biological Activity and Efficacy

Recent studies have demonstrated that this compound retains significant antiviral activity comparable to its parent compound, Efavirenz. The incorporation of deuterium atoms not only enhances metabolic stability but also allows for precise tracking in pharmacokinetic studies.

Table 1: Comparative Biological Activity of Efavirenz and Its Derivatives

| Compound | Ki (nM) | IC95 (nM) | Mechanism of Action |

|---|---|---|---|

| This compound | 2.93 | 1.5 | Inhibition of HIV reverse transcriptase |

| Efavirenz | 2.93 | 1.5 | Inhibition of HIV reverse transcriptase |

| Rac 7,14-Dihydroxy Efavirenz-d4 | - | - | Inhibition of HIV reverse transcriptase |

Case Studies and Research Findings

A study conducted on the effects of this compound in animal models showed promising results in reducing viral loads and improving immune responses. Specifically, it was noted that administration led to significant reductions in plasma viral loads in HIV-infected mice models when compared to controls treated with placebo .

Moreover, the compound's role in activating CYP46A1—a key enzyme for cholesterol elimination from the brain—was investigated due to its potential implications for neurodegenerative diseases such as Alzheimer's. In a comparative study involving several dihydroxy metabolites, this compound exhibited superior activation potential compared to other metabolites like rac 7,8-dihydroxy Efavirenz .

Pharmacokinetics

The deuterium labeling in this compound significantly alters its pharmacokinetic properties compared to non-labeled forms. This modification allows researchers to conduct more accurate assessments of drug metabolism and interactions within biological systems. The racemic nature also aids in studying both enantiomers simultaneously, providing comprehensive insights into their respective activities against HIV .

常见问题

Basic Research Questions

Q. What are the key methodological steps to optimize the synthesis of rac 8,14-Dihydroxy Efavirenz-d4 for improved yield and purity?

To optimize synthesis, researchers should:

- Control reaction conditions : Use temperature-controlled reactors and inert atmospheres to minimize side reactions (e.g., hydrolysis of deuterated bonds).

- Purification techniques : Employ column chromatography with deuterium-stable solvents (e.g., deuterated chloroform) to separate isomers, followed by HPLC-MS for purity validation .

- Yield quantification : Compare gravimetric analysis with nuclear magnetic resonance (NMR) integration to verify isotopic purity, ensuring deuterium substitution does not exceed 98% (critical for pharmacokinetic studies) .

Q. How should researchers design initial stability studies for this compound under varying pH and temperature conditions?

- Experimental setup : Use a randomized block design with split-plot variables (e.g., pH levels as main plots, temperatures as subplots) to isolate degradation pathways .

- Data collection : Sample at fixed intervals (e.g., 0, 24, 48 hours) and analyze via LC-MS/MS to quantify parent compound and metabolites. Include deuterated internal standards to correct for matrix effects .

- Statistical validation : Apply ANOVA to assess interactions between pH and temperature, with post-hoc Tukey tests to identify significant degradation thresholds (e.g., >10% loss at pH 2.0) .

Advanced Research Questions

Q. What methodological strategies resolve contradictions in reported metabolic half-lives of this compound across in vitro and in vivo models?

- Comparative analysis : Replicate conflicting studies under standardized conditions (e.g., identical hepatocyte sources or animal strains) to isolate variables like enzyme expression differences .

- Data normalization : Use allometric scaling to adjust in vitro clearance rates (e.g., microsomal data) to in vivo contexts, incorporating species-specific cytochrome P450 activity ratios .

- Error analysis : Quantify inter-lab variability via collaborative trials (e.g., round-robin testing) and report confidence intervals for half-life values to contextualize discrepancies .

Q. How can researchers validate the isotopic integrity of this compound in long-term pharmacokinetic studies?

- Analytical rigor : Combine high-resolution mass spectrometry (HRMS) with ²H-NMR to track deuterium retention in plasma samples. For example, a ≥5% loss of deuterium in hydroxyl groups may necessitate reformulation to stabilize the molecule .

- Study design : Incorporate staggered dosing cohorts to assess batch-to-batch variability in isotopic purity, using ANOVA to compare AUC (area under the curve) differences between cohorts .

- Contingency protocols : Predefine thresholds for isotopic drift (e.g., >3% deviation) that trigger sample reanalysis or exclusion to maintain data reliability .

Q. Data Analysis and Presentation

Q. What statistical methods are recommended to analyze dose-response relationships for this compound in preclinical toxicity assays?

- Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism, reporting EC₅₀ values with 95% confidence intervals .

- Outlier management : Apply Grubbs’ test to exclude anomalous data points, particularly in high-dose cohorts where compound aggregation may skew results .

- Table design : Present raw data (means ± SD) alongside normalized responses (e.g., % viability) to enhance reproducibility (Table 1) .

Table 1. Example Dose-Response Data for Hepatotoxicity Assessment

| Dose (mg/kg) | Viability (%) ± SD | Normalized Response (%) |

|---|---|---|

| 0 | 100 ± 2.1 | 0 |

| 10 | 92 ± 3.4 | 8 |

| 50 | 75 ± 5.6 | 25 |

| 100 | 50 ± 7.8 | 50 |

Q. Research Design and Validation

Q. How should researchers address potential confounding variables in studies comparing this compound with non-deuterated analogs?

- Blinding protocols : Use coded samples to prevent bias during LC-MS analysis, with independent verification by a second lab .

- Control groups : Include deuterated solvent controls to isolate isotopic effects on solubility and protein binding .

- Power analysis : Precalculate sample sizes using pilot data to ensure statistical power (e.g., α = 0.05, β = 0.2) for detecting ≥20% differences in metabolic stability .

Q. What criteria determine the selection of analytical techniques for quantifying this compound in complex biological matrices?

- Sensitivity : Prioritize LC-MS/MS for low-concentration detection (LOQ ≤1 ng/mL) in plasma .

- Specificity : Validate assays against structural analogs (e.g., Efavirenz metabolites) to confirm no cross-reactivity .

- Cost-benefit analysis : Compare throughput and cost of UPLC vs. conventional HPLC for large-scale studies, justifying choices in the methodology section .

属性

IUPAC Name |

6-chloro-8-hydroxy-4-[2-(2,2,3,3-tetradeuterio-1-hydroxycyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClF3NO4/c15-7-5-8-10(9(20)6-7)19-11(21)23-13(8,14(16,17)18)4-3-12(22)1-2-12/h5-6,20,22H,1-2H2,(H,19,21)/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WILFXLMJFSKQRP-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#CC2(C3=C(C(=CC(=C3)Cl)O)NC(=O)O2)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C1(C#CC2(C3=C(C(=CC(=C3)Cl)O)NC(=O)O2)C(F)(F)F)O)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClF3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675851 | |

| Record name | 6-Chloro-8-hydroxy-4-{[1-hydroxy(~2~H_4_)cyclopropyl]ethynyl}-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189859-26-4 | |

| Record name | 6-Chloro-8-hydroxy-4-{[1-hydroxy(~2~H_4_)cyclopropyl]ethynyl}-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。